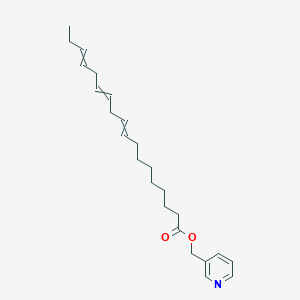
(Pyridin-3-yl)methyl octadeca-9,12,15-trienoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Pyridin-3-yl)methyl octadeca-9,12,15-trienoate is a chemical compound that belongs to the class of organic compounds known as esters. Esters are commonly derived from carboxylic acids and alcohols. This particular compound features a pyridine ring attached to a long-chain fatty acid ester, which includes three double bonds at the 9th, 12th, and 15th positions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Pyridin-3-yl)methyl octadeca-9,12,15-trienoate typically involves the esterification of pyridin-3-ylmethanol with octadeca-9,12,15-trienoic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and solvents that are environmentally friendly is also emphasized to align with green chemistry principles.
化学反応の分析
Types of Reactions
(Pyridin-3-yl)methyl octadeca-9,12,15-trienoate can undergo various chemical reactions, including:
Oxidation: The double bonds in the fatty acid chain can be oxidized to form epoxides or hydroxylated products.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Lithium aluminum hydride (LiAlH4) is a commonly used reducing agent.
Substitution: Electrophilic substitution reactions on the pyridine ring can be carried out using reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Pyridin-3-ylmethanol and octadeca-9,12,15-trienol.
Substitution: Nitrated or halogenated pyridine derivatives.
科学的研究の応用
(Pyridin-3-yl)methyl octadeca-9,12,15-trienoate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the formulation of specialty chemicals and materials, such as coatings and polymers.
作用機序
The mechanism of action of (Pyridin-3-yl)methyl octadeca-9,12,15-trienoate involves its interaction with specific molecular targets and pathways. The pyridine ring can interact with enzymes and receptors, modulating their activity. The long-chain fatty acid ester can integrate into cell membranes, affecting membrane fluidity and signaling pathways. These interactions can lead to various biological effects, such as anti-inflammatory and antioxidant activities.
類似化合物との比較
Similar Compounds
(Pyridin-3-yl)methyl octadecanoate: Lacks the double bonds present in (Pyridin-3-yl)methyl octadeca-9,12,15-trienoate.
(Pyridin-3-yl)methyl hexadeca-9,12,15-trienoate: Has a shorter fatty acid chain compared to this compound.
(Pyridin-3-yl)methyl octadeca-9,12-dienoate: Contains only two double bonds in the fatty acid chain.
Uniqueness
This compound is unique due to the presence of three conjugated double bonds in the fatty acid chain, which can impart distinct chemical and biological properties. These double bonds can participate in various chemical reactions, making the compound versatile for different applications.
特性
CAS番号 |
92571-41-0 |
|---|---|
分子式 |
C24H35NO2 |
分子量 |
369.5 g/mol |
IUPAC名 |
pyridin-3-ylmethyl octadeca-9,12,15-trienoate |
InChI |
InChI=1S/C24H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-24(26)27-22-23-18-17-20-25-21-23/h3-4,6-7,9-10,17-18,20-21H,2,5,8,11-16,19,22H2,1H3 |
InChIキー |
VMDODSILOLPSBY-UHFFFAOYSA-N |
正規SMILES |
CCC=CCC=CCC=CCCCCCCCC(=O)OCC1=CN=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


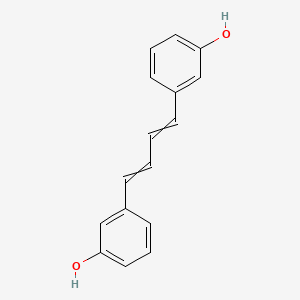
![2-({4-Hydroxy-2-[(2-methylacryloyl)oxy]butoxy}carbonyl)cyclohexane-1-carboxylate](/img/structure/B14365266.png)
![2-(Methoxymethyl)-3-{4-[(propan-2-yl)oxy]phenyl}prop-2-enenitrile](/img/structure/B14365274.png)
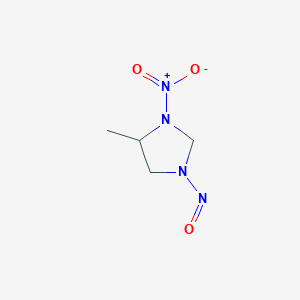


![7-[(Prop-2-en-1-yl)oxy]-2,3-dihydro-1H-inden-1-one](/img/structure/B14365309.png)

![1-Benzyl-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B14365315.png)
![2-(Azepan-1-yl)-N-([1,1'-biphenyl]-3-yl)acetamide](/img/structure/B14365320.png)
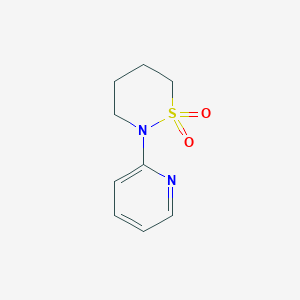
![7-Methyloctahydro-1H-5,9-methanopyrrolo[1,2-a]azepine](/img/structure/B14365352.png)
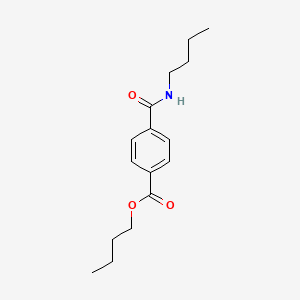
![3-{[5-(Methylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}quinoxalin-2(1H)-one](/img/structure/B14365359.png)
